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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

The table below summarizes the key available information on Zimlovisertib.

Item Details

Drug Type Small molecule drug [1]

Molecular Formula C1sH20FN30a [1]

CAS Registry 1817626-54-2 [1]

Number

Primary Mechanism Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor [2] [3] [1]

of Action

Key SAR Insight Fluorine substitution on the lactam ring provided a marked increase in potency,

hypothesized to be due to effects on the lactam's hydrogen-bonding capability

3].

Reconstitution Note In a research context, Zimlovisertib was complexed with a cationic lipid-based
transfection reagent (LyoVec) in a 2:1 (LyoVec:RNA) ratio for cell transfection

[4].

Experimental Context & Target Pathway

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://www.smolecule.com/products/s539190?utm_src=pdf-interest
https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://synapse.patsnap.com/drug/6940f3ce2dd547dbb8491968b376935d
https://synapse.patsnap.com/drug/6940f3ce2dd547dbb8491968b376935d
https://synapse.patsnap.com/drug/6940f3ce2dd547dbb8491968b376935d
https://pubmed.ncbi.nlm.nih.gov/40223599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017396/
https://synapse.patsnap.com/drug/6940f3ce2dd547dbb8491968b376935d
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10336426/
https://www.smolecule.com/products/s539190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule

Much of the available research focuses on Zimlovisertib's biological effects rather than its physico-chemical

stability. The diagram below illustrates its role in the TLR/IL-1R signaling pathway, which is the primary
target of its action [5].
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Frequently Asked Questions

Here are answers to some anticipated technical questions based on the available literature.
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What is the evidence for Zimlovisertib's target engagement in cells? In vitro, Zimlovisertib
demonstrated potent inhibition in a human peripheral blood mononuclear cell (PBMC) assay, with an ICso of

2.4 nM for the inhibition of R848-stimulated TNFa production [3]. This indicates strong cellular activity.

Has Zimlovisertib been used in preclinical research beyond RA and HS? Yes, it has been used as a tool
compound in basic research. For instance, one study used Zimlovisertib to demonstrate that inhibiting
IRAK4 blocks the HIV-1 RNA-mediated pro-inflammatory response in microglia, confirming the role of this

pathway in neuroinflammation [4].

What was the clinical efficacy of Zimlovisertib in hidradenitis suppurativa (HS) trials? In a Phase 2a
trial, Zimlovisertib (400 mg once daily) showed a clinical response rate (HiSCR) of 34.0% at 16 weeks,
which was not significantly different from the placebo response rate of 33.3% [6]. This suggests it was not

effective for this specific condition, though the reasons were not detailed.

Troubleshooting & Best Practices Guide

Given the lack of direct stability data, here are general recommendations for working with small molecule

inhibitors like Zimlovisertib.

¢ General Handling: As a best practice for all small molecule inhibitors, store the compound as
recommended by the manufacturer or supplier, typically at -20°C or lower, protected from light and
moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

¢ Solubility and Stock Solutions: Zimlovisertib is a BCS Class Il compound (low solubility, high
permeability), so careful solvent selection is crucial [7]. Use high-quality DMSO to prepare stock
solutions. Ensure the compound is fully dissolved, and note that the final concentration of DMSO in
cell culture assays should be kept low (typically <0.1-1.0%) to avoid cytotoxicity.

e Positive Controls: When setting up cellular assays to test Zimlovisertib's activity, using known
TLR7/8 agonists like R848 (Resiquimod) to stimulate cytokine production (e.g., TNFa) in PBMCs is
an established method to demonstrate functional inhibition [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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stability-issues-and-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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